molecular formula C10H17NO3 B1348303 tert-butyl N-(2-oxocyclopentyl)carbamate CAS No. 477585-30-1

tert-butyl N-(2-oxocyclopentyl)carbamate

Cat. No. B1348303
M. Wt: 199.25 g/mol
InChI Key: UXSQXOIYRVCHBS-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Analysis

  • Enantioselective Synthesis of Nucleotides Analogs : The compound is utilized as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in its crystal structure which aligns with that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Chemical Reactions and Transformations

Chromatography and Analytical Chemistry

  • Effect in Cyclodextrin-modified Mobile Phases : Its derivatives, like tert-butyl (N-hydroxy) carbamate, influence the retention behavior of polyaromatic hydrocarbons in chromatography (Husain, Christian, & Warner, 1995).

Crystallography and Molecular Structure

Methodological Improvements and Applications

  • Aziridination of α,β-unsaturated Carbonyl Compounds : A green method for aziridination using tert-butyl N-chloro-N-sodio-carbamate highlights its potential in eco-friendly chemistry (Umeda & Minakata, 2021).

  • Photoredox-Catalyzed Amination : This compound is used in a photoredox-catalyzed amination process to assemble 3-aminochromones, demonstrating its versatility in novel synthesis pathways (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Glycoconjugate Formation

  • Glycosylative Transcarbamylation : It plays a significant role in transforming tert-butyl carbamates to glycoconjugates, useful in synthesizing unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Safety And Hazards

The safety and hazards of similar compounds have been discussed101112. However, specific safety and hazard information for “tert-butyl N-(2-oxocyclopentyl)carbamate” is not readily available.


Future Directions

The future directions of research into similar compounds have been discussed133. Carbamates have received much attention due to their application in drug design and discovery3.


Please note that the information provided is based on the available data and may not fully represent the specific compound “tert-butyl N-(2-oxocyclopentyl)carbamate”. Further research and studies would be needed for a more comprehensive understanding.


properties

IUPAC Name

tert-butyl N-(2-oxocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSQXOIYRVCHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326830
Record name tert-butyl N-(2-oxocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-oxocyclopentyl)carbamate

CAS RN

477585-30-1
Record name tert-butyl N-(2-oxocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-oxocyclopentyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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